N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide
Description
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Properties
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O/c17-16(18,19)12-4-1-3-11(7-12)15(25)21-8-13-10-24(23-22-13)14-5-2-6-20-9-14/h1-7,9-10H,8H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXUWXWOPFOCBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including structure-activity relationships, synthesis methods, and case studies highlighting its potential therapeutic applications.
Structural Overview
The compound features a triazole ring linked to a pyridine moiety and a trifluoromethylbenzamide , which contributes to its unique biological properties. The molecular formula is , with a molecular weight of approximately 353.4 g/mol. The presence of trifluoromethyl groups is known to enhance lipophilicity and metabolic stability, potentially improving the compound's pharmacokinetic profile.
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. For example, studies on related compounds have shown effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis . The mechanism often involves inhibition of specific enzymes critical for bacterial survival.
| Compound | Activity | IC50 (μM) | Reference |
|---|---|---|---|
| N-(pyridinyl)benzenesulfonamide | Antimicrobial | 3.73 - 4.00 | |
| 5-(pyridinyl)-triazole derivatives | Enzyme inhibition | 1.35 - 2.18 |
Anti-Tubercular Activity
One notable study evaluated the anti-tubercular effects of similar benzamide derivatives against Mycobacterium tuberculosis H37Ra. Compounds exhibited IC50 values ranging from 1.35 to 2.18 μM , demonstrating potent activity while maintaining low cytotoxicity against human cells .
The biological activity of this compound can be attributed to several mechanisms:
Enzyme Inhibition: The compound likely inhibits key enzymes involved in metabolic pathways of pathogens, disrupting their growth and replication.
Receptor Binding: It may interact with specific receptors on cell membranes, modulating signal transduction pathways that are crucial for cellular responses.
DNA Intercalation: There is potential for intercalation into DNA structures, which could interfere with replication and transcription processes.
Study 1: Anti-Tubercular Activity
In a series of experiments, derivatives were synthesized and screened for anti-tubercular activity. Among them, five compounds demonstrated significant efficacy with IC90 values ranging from 3.73 to 4.00 μM , indicating their potential as therapeutic agents against tuberculosis .
Study 2: Cytotoxicity Evaluation
In cytotoxicity assays on HEK-293 cells, the most active compounds were found to be non-toxic even at higher concentrations (up to 40 μM), suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
